3-Tetradecanone

Description

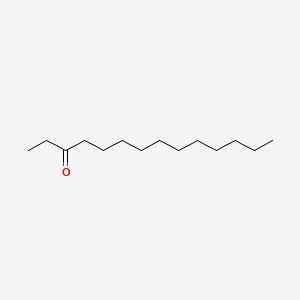

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYRSKMMMYUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212073 | |

| Record name | Tetradecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 34 deg C; [ChemIDplus] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetradecan-3-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-23-2 | |

| Record name | 3-Tetradecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tetradecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tetradecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TETRADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A6HE775UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of 3 Tetradecanone and Its Biologically Relevant Derivatives

Botanical Sources and Phytochemical Investigations

Phytochemical studies have revealed the presence of 3-tetradecanone and related compounds in several plant species. These investigations often involve the extraction and analysis of essential oils and other extracts to identify their chemical constituents.

Identification in Cochlospermum tinctorium Extracts

Cochlospermum tinctorium, a plant belonging to the Bixaceae family, has been a subject of phytochemical research. Studies involving the analysis of methanol (B129727) extracts from the root of this plant have identified this compound as one of its constituents. journalaprj.comsdiarticle3.com In one analysis, this compound was a major component, constituting 20.99% of one of the active methanol fractions. sdiarticle3.com Further research on the essential oil from the tubercles of C. tinctorium also confirmed the presence of this compound, with one study reporting it as the dominant compound at 48.3%. researchgate.net Another study on the essential oils of Cochlospermum tinctorium and Cochlospermum planchonii also identified this compound as a major constituent. nih.gov The presence of this ketone, along with others like 3-hexadecanone, has been noted in the essential oil of the whole tubercle of C. tinctorium. researchgate.net

Table 1: Compounds Identified in Cochlospermum tinctorium Root Extract journalaprj.com

| Compound | Retention Time (RT) |

| This compound | 9.793 |

| Undecyl acetate (B1210297) | 10.007 |

| Diethyl phthalate | 10.440 |

| 3-Hexadecanone | 12.427 |

| 1-(+)-Ascorbic acid 2,6-dihexadecanoate | 13.666 |

Presence in Volatile Oils of Mahonia fortunei (Berberidaceae)

The volatile oils of Mahonia fortunei, a member of the Berberidaceae family, have been found to contain this compound. e3s-conferences.orgresearchgate.net A comparative analysis of three Mahonia species using gas chromatography-mass spectrometry (GC-MS) revealed that this compound is a specific chemical component of Mahonia fortunei, with a reported content of 7.226%. e3s-conferences.orgresearchgate.net This compound was one of ten chemical components identified in the leaves of this plant, which collectively accounted for 82.896% of the total volatile oil. e3s-conferences.org

Table 2: Selected Volatile Components of Mahonia fortunei Leaves e3s-conferences.org

| Compound | Percentage Content (%) |

| Tetradecane | 8.709 |

| This compound | 7.226 |

| Neophytadiene | - |

| Erucic acid amide | - |

| Palmitic acid | - |

| Phytosterols | - |

Constituents in Essential Oils of Ficus capensis (Moraceae)

Investigations into the essential oils of Ficus capensis, also known as Ficus sur, have identified this compound as a minor constituent. researchgate.netscispace.comacademicjournals.org In one study, the essential oil from the leaves of F. capensis was analyzed, and this compound was found to be present at a concentration of 2.90%. researchgate.netscispace.com This was part of a broader analysis that identified 31 compounds in the essential oil, with carvacrol (B1668589) (65.78%), α-caryophyllene (29.81%), and caryophyllene (B1175711) oxide (25.70%) being the major components. scispace.com Another study on the essential oils of Ficus capensis reported different major constituents, namely tricosane (B166399) (52.2%), hexacosane (B166357) (24.2%), and cyclcotetradecane (15.4%), highlighting the variability in chemical composition. tandfonline.comtandfonline.com

Occurrence of Hydroxylated this compound Derivatives: (S)-nih.gov-Gingerol from Zingiber officinale (Zingiberaceae)

While not this compound itself, structurally related hydroxylated derivatives are found in ginger (Zingiber officinale). The pungent compounds in ginger, known as gingerols, are a series of β-hydroxy-methoxyphenyl-alkanones. For instance, hu.edu.jo-Gingerol has the IUPAC name (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one, indicating a tetradecanone backbone. The gingerols, including the abundant (S)- tandfonline.com-Gingerol and the potent (S)- researchgate.net-gingerol, are recognized as major active components of ginger. nih.gov These compounds are responsible for many of ginger's characteristic properties. ijcmas.com

Table 3: Major Gingerol-Related Compounds in Zingiber officinale researchgate.net

| Compound | Molecular Formula |

| tandfonline.com-Gingerol | C17H26O4 |

| researchgate.net-Gingerol | C19H30O4 |

| hu.edu.jo-Gingerol | C21H34O4 |

| tandfonline.com-Shogaol | C17H24O3 |

| researchgate.net-Shogaol | C19H28O3 |

| hu.edu.jo-Shogaol | C21H32O3 |

Presence of Related Ketones in Other Plant Species (e.g., 2-acetoxy tetradecanone in Ruta graveolens)

The essential oil of Ruta graveolens (common rue) contains a related ketone, 2-acetoxy tetradecanone. researchgate.nettandfonline.comtandfonline.com In one analysis of the volatile oils from the aerial parts of R. graveolens, 2-acetoxy tetradecanone was identified as a principal component, with a concentration of 14.49%. tandfonline.comtandfonline.com Other major constituents in this study were undecanone-2 (43.66%) and 2-nonanone (B1664094) (16.09%). tandfonline.comtandfonline.com The chemical composition of R. graveolens essential oil is often dominated by aliphatic ketones. researchgate.netmdpi.com

Zoochemical Sources and Chemical Ecology

Beyond the plant kingdom, this compound has been identified in the animal kingdom, particularly within insects, where it can play a role in chemical communication. For example, research has pointed to the use of this compound in baited traps for certain insect pests. dntb.gov.uafrontiersin.org This suggests a function as a pheromone or a kairomone, influencing the behavior of these insects. Further investigation into the chemical ecology of various insect species is likely to reveal more instances of this compound and other related ketones serving as semiochemicals.

Detection in Scent Gland Secretions of Cyphophthalmid Harvestmen (Austropurcellia forsteri)

Like all harvestmen, species of the suborder Cyphophthalmi possess prosomal defensive glands, often referred to as scent glands. nih.gov Detailed chemical analysis via gas chromatography-mass spectrometry (GC-MS) of the scent gland secretions from the cyphophthalmid harvestman Austropurcellia forsteri has provided the first chemical description for the family Pettalidae. nih.gov

The secretion is a complex mixture, composed of at least 21 distinct compounds. nih.gov These compounds fall into two main chemical classes: methylketones and naphthoquinones. nih.gov Approximately 60% of the entire secretion consists of a series of saturated and unsaturated methylketones with carbon chains ranging from 11 to 15 atoms. nih.govresearchgate.net Within this mixture, various isomers of tetradecanone have been identified. The straight-chain isomer, tetradecan-2-one, is present, along with several branched isomers of tetradecanone. nih.gov The dominant compound in the secretion is tridecan-2-one, which comprises about 35% of the mixture. nih.gov

The table below details the identified methylketone and naphthoquinone components in the scent gland secretion of Austropurcellia forsteri, with data compiled from analyses of male, female, and juvenile specimens. nih.gov

| Peak | Compound Name | Relative Abundance (%) (Mean ± SD) |

| B1 | Undecan-2-one (branched isomer) | 0.49 ± 0.13 |

| B | Undecan-2-one | 5.80 ± 2.34 |

| C | Dodecan-2-one (branched isomer) | 20.84 ± 1.86 |

| D1 | Dodecan-2-one | 3.18 ± 0.32 |

| D | Tridecen-2-one (branched isomer) | 6.90 ± 1.55 |

| F | Tridecan-2-one (branched isomer) | 3.70 ± 1.19 |

| G | Tridecen-2-one | 37.98 ± 1.21 |

| H | Tridecan-2-one | 17.32 ± 1.37 |

| I | Tridecadienone | 1.29 ± 0.13 |

| J | Tetradecen-2-one | 0.25 ± 0.04 |

| K | Tetradecanone (branched isomer 1) | 0.16 ± 0.04 |

| L | 6-Methyl-1,4-naphthoquinone | 16.90 ± 1.68 |

| M | Tetradecanone (branched isomer 2) | 1.29 ± 0.13 |

| N | Tetradecanone (branched isomer 3) | 0.25 ± 0.04 |

| P | Tetradecenone | 0.16 ± 0.03 |

| Q | Tetradecan-2-one | 0.97 ± 0.23 |

| U | Pentadecenone | 0.21 ± 0.09 |

| E | 1,4-Naphthoquinone | Not quantified |

| R | 4-Chloro-1,2-naphthoquinone | Not quantified |

| X | Chloro-naphthoquinone isomer | Not quantified |

| W | Pentadecan-2-one | Not quantified |

Data sourced from Raspotnig et al. (2012). Note: Some compounds were identified but not quantified in all samples.

Implications for Intra- and Interspecific Chemical Communication

The presence of a complex blend of ketones in harvestman scent glands strongly suggests a role in chemical communication. nih.gov These chemical signals, or semiochemicals, can mediate interactions both within a species (intraspecific) and between different species (interspecific). nih.govslu.se While the specific function of the tetradecanone isomers in A. forsteri has not been definitively established through behavioral assays, the functions of similar ketones in other arthropods provide significant insights. wikipedia.org

In many insect species, long-chain ketones are well-documented as pheromones, which are chemicals used for intraspecific communication, particularly for attracting mates. For example, 2-tetradecanone (B1197950) has been identified as the female-produced sex pheromone for the beetle Hoplia equina, a pest of cranberries. Traps baited with this compound are effective at capturing males, demonstrating its potent role as a long-distance attractant. The high specificity of such pheromone systems is crucial for reproductive isolation and success.

Beyond sex pheromones, ketones can also function as aggregation pheromones, alarm signals, or components of territorial markings. The evolution of these chemical signals is thought to arise from precursor compounds that originally had other functions, such as being metabolic byproducts or components of the insect cuticle, which were later co-opted for communication. wikipedia.org

The secretions of A. forsteri are released in a defensive context, as the harvestman will dab the secretion onto a perceived threat. nih.gov This suggests the blend may function as an allomone—a chemical that benefits the sender by affecting the behavior of a receiver of a different species, such as a predator. slu.se The presence of naphthoquinones, known irritants, supports this defensive hypothesis. nih.gov However, the complexity of the ketone blend could also allow for more nuanced signaling, potentially conveying information about species identity, status, or other traits to fellow harvestmen, thus serving a dual function in both defense and intraspecific communication. nih.gov

Biosynthesis and Metabolic Pathways of 3 Tetradecanone

Microbial Biotransformations and Degradation Pathways

Microorganisms have evolved sophisticated enzymatic systems to metabolize long-chain alkanes like n-tetradecane. These pathways often involve the oxidation of the alkane at either the terminal (primary) or sub-terminal (secondary) carbon atoms. The sub-terminal oxidation pathway is a key route for the formation and subsequent degradation of 3-tetradecanone.

Certain fungi are capable of oxidizing n-tetradecane to various metabolites, including ketones. In pure culture experiments, fungi such as Cunninghamella blakesleeana and a Penicillium species have demonstrated the ability to transform n-tetradecane. ebi.ac.uknih.gov The oxidation of n-tetradecane by these fungi can occur at the methyl group (terminal oxidation) or at a methylene (B1212753) group (sub-terminal oxidation). ebi.ac.uk

Sub-terminal attack on n-tetradecane by a Penicillium species has been shown to yield a range of alcohols and ketones, including tetradecan-2-ol, tetradecan-2-one, and tetradecan-4-one. ebi.ac.uk Specifically, pure cultures of Cunninghamella blakesleeana and Penicillium sp. have been identified to produce 2-, 3-, and 4-tetradecanone (B13789734) from n-tetradecane. nih.gov Similarly, yeast species like Candida intermedia are known to utilize n-alkanes, with their metabolic activity being most pronounced on substrates like n-tetradecane. lboro.ac.uk This process typically involves the initial oxidation of the alkane to a secondary alcohol, which is then further oxidized to the corresponding ketone, such as this compound.

The sub-terminal oxidation pathway is a significant route for alkane degradation in several bacterial strains. In this pathway, an alkane is first oxidized to a secondary alcohol, which is subsequently converted to a ketone. mdpi.com This ketone then serves as a crucial intermediate for further enzymatic action.

The bacterium Acinetobacter sp. strain NyZ410, isolated from the gut of Tenebrio molitor larvae, is capable of growing on alkanes of various chain lengths, including their sub-terminal oxidation products. sjtu.edu.cn This strain can utilize this compound as a carbon source for growth. sjtu.edu.cn The metabolic process in Acinetobacter sp. NyZ410 involves a secondary alcohol degradation (sad) gene cluster. sjtu.edu.cn This cluster orchestrates the conversion of secondary alcohols to ketones, which are then processed further. The presence of this compound as a growth substrate for this bacterium underscores its role as a key intermediate in the sub-terminal alkane degradation pathway. sjtu.edu.cn

Table 1: Microbial Growth Substrates Related to this compound

| Organism | Substrate Utilized | Pathway | Reference |

|---|---|---|---|

| Acinetobacter sp. NyZ410 | 2-Tetradecanol, this compound | Sub-terminal Oxidation | sjtu.edu.cn |

| Penicillium sp. | n-Tetradecane | Sub-terminal Oxidation | ebi.ac.uknih.gov |

| Cunninghamella blakesleeana | n-Tetradecane | Sub-terminal Oxidation | nih.gov |

The enzymatic machinery responsible for the degradation of long-chain alkanes and their derivatives involves a series of coordinated catalytic steps. In the sub-terminal oxidation pathway of Acinetobacter sp. strain NyZ410, a gene cluster designated sad encodes the key enzymes. sjtu.edu.cn

The proposed degradation pathway is as follows:

An alcohol dehydrogenase, SadC, oxidizes a secondary alcohol (e.g., tetradecan-2-ol) to its corresponding ketone (e.g., 2-tetradecanone). sjtu.edu.cnsjtu.edu.cn

A Baeyer-Villiger monooxygenase, SadD, then catalyzes the conversion of the ketone into an ester. sjtu.edu.cnsjtu.edu.cn

Esterases, such as SadA and SadB, hydrolyze the resulting ester into a primary alcohol and acetic acid. sjtu.edu.cnsjtu.edu.cn

Substrate specificity analysis of the SadD enzyme from Acinetobacter sp. NyZ410 revealed that it is active on medium-chain aliphatic 2-keto compounds from C10 to C16. sjtu.edu.cn While it showed the highest catalytic activity for 2-tetradecanone (B1197950), the study noted it was not active toward 3-keto compounds. sjtu.edu.cn This suggests that different enzymatic systems or enzymes with broader specificity may be responsible for the degradation of this compound in organisms that utilize it. The widespread distribution of the sad gene cluster in other potential alkane-degrading bacteria suggests that this sub-terminal oxidation pathway may be more common than previously understood. sjtu.edu.cn

Table 2: Key Enzymes in Sub-terminal Alkane Degradation in Acinetobacter sp. NyZ410

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase | sadC | Converts secondary alcohols to ketones | sjtu.edu.cnsjtu.edu.cn |

| Baeyer-Villiger Monooxygenase | sadD | Converts ketones to esters | sjtu.edu.cnsjtu.edu.cn |

| Esterase | sadA, sadB | Hydrolyzes esters to primary alcohols and acids | sjtu.edu.cnsjtu.edu.cn |

Role as an Intermediate in Alkane Sub-terminal Oxidation by Bacterial Strains (e.g., Acinetobacter sp. NyZ410)

Proposed Biosynthetic Routes in Higher Organisms

The biosynthesis of ketones in higher organisms like plants and insects is often linked to the production of secondary metabolites, which can serve as signaling molecules, defense compounds, or components of surface waxes. While specific pathways leading directly to this compound are not extensively detailed, general mechanisms for ketone formation provide a basis for proposed routes.

In plants, secondary metabolites are synthesized through a few major pathways, including those producing terpenes, phenolics, and alkaloids from precursors like acetate (B1210297) and mevalonic acid. davidpublisher.commdpi.com Long-chain ketones can be components of plant volatile oils. uni-goettingen.de For instance, this compound has been identified as a volatile compound in some fruits. aquaenergyexpo.com The biosynthesis likely involves the decarboxylation of β-keto acids or the oxidation of corresponding secondary alcohols, which themselves are derived from the oxidation of long-chain fatty acids or alkanes.

In insects, long-chain ketones can function as pheromones or components of cuticular hydrocarbons that mediate social behaviors. nih.gov For example, 2-tetradecanone has been investigated as a pheromone for the beetle Hoplia equina. frontiersin.orgresearchgate.net The biosynthesis of such compounds is complex and can be species-specific. It is hypothesized that pathways similar to microbial alkane oxidation could exist, where fatty acids are shortened and modified to produce a variety of methyl-branched and unbranched ketones. The independent evolution of pathways in plants and insects to produce the same complex molecules, such as nepetalactone, has been observed, highlighting that different enzymes can be used to achieve identical chemical products. mpg.de This suggests that various enzymatic strategies could potentially lead to the formation of this compound in different higher organisms.

Advanced Chemical Synthesis and Derivatization Strategies for 3 Tetradecanone Analogues

Stereoselective Synthesis of 3,4-Epoxy-2-alkanone Derivatives

The introduction of an epoxide ring into the carbon backbone of an alkanone creates chiral centers and significantly alters the molecule's reactivity and biological profile. The stereoselective synthesis of 3,4-epoxy-2-alkanone derivatives, which are structural analogues of epoxidized 3-tetradecanone, is a key step in generating molecular diversity. Optically active epoxides are valuable chiral building blocks in organic synthesis. researchgate.net

The most common method for preparing α,β-epoxyketones, including 3,4-epoxy-2-alkanones, is through the epoxidation of their corresponding α,β-unsaturated ketone precursors ((E)-3-alken-2-ones). nih.gov This transformation is typically achieved using the Weitz-Scheffer reaction conditions, which involve an alkaline solution of hydrogen peroxide. nih.govnih.gov

The reaction proceeds via a nucleophilic addition of a hydroperoxide anion to the β-carbon of the enone, forming an enolate intermediate. nih.gov This is followed by an intramolecular nucleophilic substitution, where the enolate oxygen attacks the peroxide bond, leading to the formation of the epoxide ring and the displacement of a hydroxide (B78521) ion. nih.gov This method has been successfully used to prepare a series of long-chain 3,4-epoxy-2-alkanones. nih.gov For example, (E)-3-undecen-2-one can be converted to 3,4-epoxy-2-undecanone. The synthesis is generally straightforward, involving stirring the precursor enone in methanol (B129727) with hydrogen peroxide and sodium hydroxide, followed by extraction and purification. nih.gov

A variety of oxidizing agents can be employed for the epoxidation of α,β-unsaturated ketones. Cyclohexylidenebishydroperoxide, for instance, has been used as an effective oxygen source for this transformation under mild conditions, yielding the corresponding epoxides in excellent yields. nih.gov The general applicability of this epoxidation strategy is demonstrated by its use in synthesizing a range of 3,4-epoxy-2-alkanone homologues, as detailed in the table below.

Table 1: Synthesis of 3,4-Epoxy-2-alkanone Homologues via Epoxidation

| Precursor (α,β-Unsaturated Ketone) | Product (3,4-Epoxy-2-alkanone) |

|---|---|

| (E)-3-Undecen-2-one | 3,4-Epoxy-2-undecanone |

| (E)-3-Dodecen-2-one | 3,4-Epoxy-2-dodecanone |

| (E)-3-Tridecen-2-one | 3,4-Epoxy-2-tridecanone |

| (E)-3-Tetradecen-2-one | 3,4-Epoxy-2-tetradecanone |

| (E)-3-Pentadecen-2-one | 3,4-Epoxy-2-pentadecanone |

| (E)-3-Hexadecen-2-one | 3,4-Epoxy-2-hexadecanone |

| (E)-3-Heptadecen-2-one | 3,4-Epoxy-2-heptadecanone |

This table is based on synthetic methodologies described in the literature. nih.gov

Achieving stereocontrol in the epoxidation of α,β-unsaturated ketones is critical for synthesizing specific enantiomers of 3,4-epoxy-2-alkanones. Asymmetric catalysis offers a powerful tool for this purpose, with several catalytic systems having been developed. researchgate.net These methods often employ chiral catalysts to direct the approach of the oxidizing agent to one face of the double bond over the other, resulting in an enantiomerically enriched product.

One major approach is organocatalysis, where small chiral organic molecules mediate the enantioselective transformation. Chiral primary amine salts, for example, have been shown to catalyze highly enantioselective epoxidations of cyclic enones with hydrogen peroxide. organic-chemistry.org These catalysts work by forming a chiral iminium ion with the enone substrate, which activates it towards a stereoselective attack by the peroxide. organic-chemistry.org

Another significant strategy involves phase-transfer catalysis. Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can promote the asymmetric epoxidation of enones using aqueous hydrogen peroxide. researchgate.net These catalysts facilitate the transfer of the peroxide anion from the aqueous phase to the organic phase containing the enone, while the chiral environment of the catalyst dictates the stereochemical outcome. Enantioselectivities of up to 92% have been reported for chalcone (B49325) derivatives using this method. researchgate.net

Metal-based catalysts have also been employed. For instance, a chiral N,N′-dioxide–Scandium(III) complex has been developed for the asymmetric epoxidation of α,β-unsaturated ketones and amides using hydrogen peroxide. rsc.orgresearchgate.net This system is notable for its efficiency and for proceeding under additive-free conditions, providing excellent yields and high enantioselectivities. rsc.orgresearchgate.net

Table 2: Examples of Asymmetric Catalytic Systems for Enone Epoxidation

| Catalyst Type | Catalyst Example | Oxidant | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Organocatalyst (Primary Amine Salt) | Chiral 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) salts | Hydrogen Peroxide | Activates enone via iminium ion formation. | Up to >96% for cyclic enones. organic-chemistry.org |

| Phase-Transfer Catalyst | Cinchonine or Quinidine derivatives | Hydrogen Peroxide | Effective for both trans and cis enone systems. | Up to 92% for substituted chalcones. researchgate.net |

Epoxidation of α,β-Unsaturated Carbonyl Precursors

Targeted Synthesis of Complex Tetradecanone-Containing Structures

Beyond the synthesis of simple analogues, advanced strategies aim to incorporate the this compound scaffold into more complex molecular frameworks. This is particularly relevant in drug discovery and materials science, where the long aliphatic chain of tetradecanone can be used to modulate properties such as lipophilicity, while other parts of the molecule are designed for specific interactions with biological targets or for self-assembly.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and enable the rapid generation of libraries of diverse compounds. nih.gov The ketone functional group of this compound or its analogues can serve as a key reactant in several MCRs.

The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are prominent examples of isocyanide-based MCRs that can utilize ketones. mdpi.com

In the Passerini reaction , a ketone (like this compound), a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. mdpi.com

The Ugi reaction extends this by including a fourth component, a primary amine. The ketone first reacts with the amine to form a Schiff base in situ, which then reacts with the carboxylic acid and the isocyanide to yield an α-acylamino carboxamide, a dipeptide-like structure. mdpi.com

These reactions are highly valuable for derivatizing the ketone moiety, transforming the simple carbonyl group into a more complex and functionally rich amide-containing structure. nih.gov This approach has been used to modify natural products containing carboxylic acid groups by reacting them with ketones, isocyanides, and amines to create libraries of compounds with potential pharmacological activity. nih.gov

Table 3: Key Reactants in Multi-component Derivatization of Ketones

| Multi-component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (if applicable) | Product Class |

|---|---|---|---|---|---|

| Passerini (P-3CR) | Ketone/Aldehyde | Carboxylic Acid | Isocyanide | N/A | α-Acyloxy Carboxamides mdpi.com |

The synthesis of complex molecules containing a tetradecanone-like core is a key strategy in the development of new therapeutic agents. The long alkyl chain can influence how the molecule interacts with cell membranes or hydrophobic pockets of proteins, while the rest of the molecular architecture is designed to engage a specific biological target.

In anti-cancer research, MCRs are increasingly used to generate libraries of novel compounds for screening. mdpi.comrsc.org Natural products are often used as starting scaffolds for these synthetic efforts. nih.gov For example, diterpene carboxylic acids have been modified using Passerini and Ugi reactions with various aldehydes, isocyanides, and amines. nih.gov Several of the resulting α-acyloxycarboxamide and α-acylaminocarboxamide derivatives showed significant cytotoxic activity against a panel of human cancer cell lines, with some compounds exhibiting growth inhibitory concentrations at submicromolar levels. nih.gov This demonstrates how a natural product scaffold can be derivatized to create potent anti-cancer agents.

While not involving this compound directly, the synthesis of peptide epoxy ketones, a class of potent proteasome inhibitors used in cancer therapy (e.g., Carfilzomib), highlights the importance of the epoxy ketone functionality. google.com The synthesis of these complex molecules involves the coupling of peptide fragments with an epoxy ketone building block, which itself is prepared from an unsaturated precursor. google.com This illustrates a powerful strategy where a reactive functional group, analogous to the 3,4-epoxy-2-alkanone structure, is incorporated into a larger peptide architecture to create a highly specific and potent drug. The principles of stereoselective epoxidation and molecular elaboration are central to accessing these functionally active architectures.

Advanced Analytical Methodologies for 3 Tetradecanone Research

Chromatographic Separation and Characterization Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For a compound like 3-tetradecanone, various chromatographic methods are employed to isolate it from complex matrices and to determine its stereochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. campoly.com In GC-MS, the sample is first vaporized and separated into its components within a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical "fingerprint". campoly.com

This technique is widely used for:

Identifying unknown compounds: By comparing the obtained mass spectrum with extensive libraries, such as the NIST mass spectral library, unknown compounds can be identified. thermofisher.comcampoly.com

Quantifying analytes: The area of a peak in the gas chromatogram is proportional to the quantity of the corresponding compound, allowing for precise quantification. thermofisher.com

Analyzing complex mixtures: GC-MS can resolve complex mixtures containing hundreds of compounds, making it invaluable in fields like environmental analysis, food safety, and the study of natural products. thermofisher.comspectroinlets.com

Research has utilized GC-MS to identify this compound in various complex mixtures. For instance, it has been identified as a volatile component in studies of Mahonia plants and as a metabolite in fungal species. e3s-conferences.orgresearchgate.net The technique's ability to handle complex matrices and provide both qualitative and quantitative data makes it a cornerstone in this compound research. spectroinlets.comgcms.cz

Table 1: Applications of GC-MS in the Analysis of Complex Mixtures Containing Ketones

| Application Area | Sample Type | Key Findings |

| Environmental Analysis | Air, water, soil | Detection of pollutants and contaminants. spectroinlets.com |

| Food and Beverage | Food products | Identification of additives, pesticides, and contaminants. spectroinlets.comthermofisher.comresearchgate.net |

| Pharmaceuticals | Drugs | Analysis of purity and composition. spectroinlets.com |

| Forensics | Biological samples | Identification of substances like drugs or poisons. spectroinlets.com |

| Natural Products | Plant and fungal extracts | Characterization of volatile organic compounds, including ketones. e3s-conferences.orgresearchgate.net |

Chiral Gas Chromatography for Enantiomeric Ratio Determination of Stereoisomeric Derivatives

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. gcms.cz While they have identical physical properties, their interaction with other chiral molecules can differ, a principle that is the basis of chiral chromatography. Chiral gas chromatography is a specialized GC technique used to separate these enantiomers. gcms.cznih.gov This is achieved by using a chiral stationary phase (CSP), often a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to their separation. gcms.czuni-muenchen.de

The separation of enantiomers is critical in many fields, particularly in pharmaceuticals, where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. Chiral GC allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. libretexts.org The technique offers high efficiency, sensitivity, and rapid separation times, and can be coupled with mass spectrometry for unambiguous identification of the separated enantiomers. uni-muenchen.de

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is a technique used to isolate and purify larger quantities of a specific compound from a mixture for further use, such as structural elucidation or biological testing. phenomenex.comwaters.com Unlike analytical chromatography, which focuses on identification and quantification, the primary goal of preparative chromatography is to obtain a sufficient amount of a pure compound. phenomenex.com

The process typically involves scaling up an analytical separation method. phenomenex.com The choice of separation mode, such as reversed-phase or normal-phase chromatography, depends on the chemical and physical properties of the target compound. phenomenex.com Preparative high-performance liquid chromatography (HPLC) is a common technique used for this purpose, employing columns with larger internal diameters to handle greater sample loads. phenomenex.comjocpr.com This method is essential for obtaining pure samples of this compound or its derivatives for subsequent detailed structural analysis. oup.comchromatographyonline.com

Spectroscopic Characterization Techniques

Once a compound has been isolated and purified, spectroscopic techniques are employed to elucidate its chemical structure and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of a compound. bhu.ac.in

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of the signals are key parameters.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, with each unique carbon atom typically giving a distinct signal. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between atoms within the molecule, providing a complete structural assignment. mdpi.com NMR is indispensable for the unambiguous structural elucidation of novel derivatives of this compound. scholaris.caajchem-a.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbonyl and Alkyl Groups

| Type of Carbon | Chemical Shift (ppm) |

| C=O (Ketone) | 205-220 |

| R-C OOH, R-C OOR | 170-180 |

| Alkenes, Aromatics | 110-150 |

| C-O | 50-70 |

| Aliphatics (CH, CH₂, CH₃) | 10-40 |

| Source: bhu.ac.in |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. msu.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorptions corresponding to the different functional groups. msu.edu

The carbonyl group (C=O) of a ketone like this compound gives a characteristic strong absorption band in the region of 1715 cm⁻¹. oup.comlibretexts.org The spectrum also shows absorptions for C-H stretching and bending vibrations. libretexts.org The region from 1450 to 600 cm⁻¹ is known as the "fingerprint region" because the pattern of absorptions is unique to a particular molecule. msu.edu IR spectroscopy is a rapid and simple method for confirming the presence of the ketone functional group in this compound and its derivatives. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Frequencies for Ketones

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |

| C=O | Stretch | ~1715 (for saturated aliphatic ketones) | Strong |

| C-H | Stretch (sp³ hybridized) | 2850-3000 | Strong |

| C-H | Bend (CH₂ and CH₃) | 1350-1470 | Medium |

| Source: msu.edulibretexts.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Spin Density Mapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. nih.gov Such species, known as free radicals, are often transient intermediates in chemical reactions. ESR spectroscopy is uniquely capable of detecting these radicals, providing information about their electronic structure and environment. researchgate.net

In the context of this compound, ESR is particularly valuable for investigating radical intermediates formed during chemical processes like oxidation or irradiation. For instance, the irradiation of ketones can lead to the formation of radicals by the abstraction of a hydrogen atom. Research on long-chain aliphatic ketones, including this compound, has utilized ESR to identify and characterize these radical species.

One study involving the X-irradiation of this compound within a urea (B33335) inclusion compound identified the formation of a stable RCH₂ĊHCOR′ radical. aip.org This radical results from the removal of a hydrogen atom from the carbon atom alpha to the carbonyl group. ESR spectroscopy was crucial in not only identifying this radical intermediate but also in mapping the distribution of the unpaired electron's spin density. aip.org

Spin density mapping provides fundamental insights into the electronic structure of a radical, indicating the probability of finding the unpaired electron on specific atoms. This information is critical for understanding the radical's stability and reactivity. For the RCH₂ĊHCOR′ radical derived from this compound, ESR analysis revealed a significant portion of the unpaired spin density resides on the carbon atom adjacent to the carbonyl group. aip.org

Table 1: ESR Research Findings for Radical Intermediate of this compound

| Radical Species Investigated | Method of Generation | Key ESR Finding | Reference |

|---|---|---|---|

| RCH₂ĊHCOR′ (from this compound) | X-irradiation in urea inclusion compound | The unpaired spin density on the 2p orbital of the carbon atom adjacent to the carbonyl group is 0.81 ± 0.08. | aip.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Compounds and Metabolites

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. biocompare.combioanalysis-zone.com Unlike nominal mass spectrometry which provides integer masses, HRMS can determine the mass of a molecule to several decimal places. This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. bioanalysis-zone.com

For this compound (C₁₄H₂₈O), HRMS provides a measured mass that is extremely close to its theoretical monoisotopic mass, confirming its elemental composition with high confidence. This level of accuracy is indispensable for distinguishing between compounds that may have the same nominal mass but different chemical formulas. bioanalysis-zone.com

Furthermore, HRMS is a cornerstone technique in metabolomics for the identification of drug and compound metabolites. When a compound like this compound is metabolized by a biological system, it undergoes chemical modifications such as hydroxylation (the addition of an -OH group) or reduction. These metabolic transformations result in new molecules with different exact masses.

By analyzing a biological sample with HRMS, researchers can detect these new masses with high precision. For example, the hydroxylation of this compound would result in a metabolite with the formula C₁₄H₂₈O₂. HRMS can easily distinguish the parent compound from the metabolite based on their precise mass difference. mdpi.com Fragmentation analysis in HRMS provides further structural information, helping to pinpoint the location of the metabolic modification on the molecule. researchgate.netresearchgate.net

Table 2: Precise Mass Determination of this compound and a Potential Metabolite by HRMS

| Compound | Molecular Formula | Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₁₄H₂₈O | Parent Compound | 212.2140 |

| Hydroxytetradecanone | C₁₄H₂₈O₂ | Potential Metabolite (Oxidation) | 228.2089 |

Compound Names

Environmental Presence and Fate of 3 Tetradecanone

Occurrence in Environmental Compartments (e.g., volatile organic compounds in plants)

3-Tetradecanone has been identified as a volatile organic compound (VOC) in various environmental contexts, particularly in association with plants and microorganisms. wikipedia.orgcreaf.cat VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, and they play a crucial role in the communication and interaction of organisms with their environment. wikipedia.org Plants, for instance, release a diverse array of VOCs for purposes such as attracting pollinators, defending against herbivores, and signaling to neighboring plants. creaf.catnih.gov

The presence of this compound has been noted in the volatile profiles of different plant species. For example, it has been listed as a volatile compound in the preen gland secretions of the dark-eyed junco (Junco hyemalis), a songbird, suggesting its potential role in chemical signaling within the species. oup.com The composition of these volatile compounds can vary among individuals, sexes, and populations, indicating their importance in intraspecific communication. oup.com

In the context of agriculture, studies have shown that the volatile organic compound profiles of wheat plants can be indicative of pathogen infestation. While specific studies might focus on other ketones, the detection of various ketones in response to fungal pathogens highlights the role of such compounds in plant-pathogen interactions. frontiersin.orgpjoes.com For instance, wheat plants infected with certain Fusarium species have been shown to emit a distinct blend of VOCs. pjoes.com

The following table provides examples of where this compound and related ketones have been detected as volatile organic compounds.

| Plant/Organism/Source | Compound(s) Detected | Context |

| Dark-eyed junco (Junco hyemalis) | 2-tetradecanone (B1197950) | Preen gland secretion, chemical signaling |

| Wheat (Triticum aestivum) infected with Fusarium spp. | Various VOCs including ketones | Response to pathogen infestation |

| Wheat infected with Parastagonospora nodorum (SNB) | Heptadecanone | Associated with SNB infection |

Microbial Degradation and Biotransformation Pathways in Environmental Systems

Microorganisms play a critical role in the breakdown and transformation of organic compounds in the environment through processes known as biodegradation and biotransformation. microbenotes.comwikipedia.org These processes are essential for the removal of pollutants and the recycling of nutrients. wikipedia.org The metabolism of foreign compounds, or xenobiotics, by microbes often involves a series of enzymatic reactions that can lead to the complete breakdown (mineralization) or the modification of the original compound. wikipedia.org

The biodegradation of long-chain alkanes, such as tetradecane, by microorganisms can lead to the formation of corresponding ketones, including this compound. nih.gov Studies with pure cultures of microorganisms, such as the fungus Cunninghamella blakesleeana and the bacterium Penicillium sp., have demonstrated the oxidation of n-tetradecane to produce a mixture of metabolites, including 2-, 3-, and 4-tetradecanol (B160041) and 2-, 3-, and 4-tetradecanone (B13789734). nih.gov This suggests that microbial activity in soil and water can be a source of this compound.

The process of microbial degradation can be divided into several stages, including biodeterioration, bio-fragmentation, and assimilation. microbenotes.com In the case of this compound, it can be an intermediate product in the bio-fragmentation of larger hydrocarbon molecules. The subsequent fate of this compound in the environment would depend on its further assimilation by the same or other microorganisms, which could utilize it as a carbon and energy source. microbenotes.com

The table below summarizes the microbial transformation of n-tetradecane that can lead to the formation of this compound.

| Microorganism | Substrate | Products |

| Penicillium sp. | n-Tetradecane | Tetradecanoic acid, n-tetradecanol, 2-, 3-, and 4-tetradecanol, 2-, 3-, and 4-tetradecanone |

| Cunninghamella blakesleeana | n-Tetradecane | Tetradecanoic acid, n-tetradecanol, 2-, 3-, and 4-tetradecanol, 2-, 3-, and 4-tetradecanone |

Potential for Formation during Environmental Polymer Degradation Processes (e.g., polyethylene (B3416737) oxidation, inferred from related ketones)

The degradation of synthetic polymers in the environment is a significant area of research due to the widespread issue of plastic pollution. Polyethylene, one of the most common plastics, undergoes degradation through processes like thermal oxidation and photo-oxidation, especially when exposed to heat, light, and oxygen. researchgate.netwikipedia.orgdaffodilvarsity.edu.bd These degradation processes involve complex chemical reactions that can lead to the breakdown of the polymer chains and the formation of various smaller molecules, including ketones. researchgate.netnih.govfiveable.me

The oxidation of polyethylene is a free-radical chain reaction. researchgate.netnih.gov The process starts with the formation of alkyl radicals on the polymer chain, which then react with oxygen to form peroxy radicals. fiveable.me These peroxy radicals can abstract hydrogen atoms from other parts of the polymer chain, propagating the degradation. fiveable.me Subsequent reactions of these radicals, particularly the decomposition of hydroperoxides, lead to the formation of carbonyl groups, including ketones, within the polymer structure and as volatile products. researchgate.netnih.govacs.org While the direct identification of this compound as a specific product of polyethylene degradation is not always explicitly stated, the formation of various long-chain ketones is a well-established outcome of this process. researchgate.netnih.gov The structure of this compound is consistent with the types of ketone products expected from the oxidation of a long-chain aliphatic polymer like polyethylene.

The table below outlines the general process of polyethylene oxidation leading to the formation of ketones.

| Degradation Process | Initiating Factors | Key Intermediates | Final Products |

| Thermal Oxidation | Heat, Oxygen | Alkyl radicals, Peroxy radicals, Hydroperoxides | Ketones, Aldehydes, Carboxylic acids, Alcohols |

| Photo-oxidation | UV radiation, Oxygen | Alkyl radicals, Peroxy radicals, Hydroperoxides | Ketones, Aldehydes, Carboxylic acids, Alcohols |

Catalytic Transformations in Environmental Science Contexts

Catalytic transformations are of great interest in environmental science for their potential to convert pollutants into less harmful substances or valuable chemicals. diva-portal.orgresearchgate.net While specific research on the catalytic transformation of this compound in an environmental context is limited, related catalytic processes provide insights into its potential reactivity.

For instance, catalysts are used in the oxidation of hydrocarbons to produce various oxygenated compounds, including ketones. An example is the use of a ruthenium-containing polyoxometalate fabricated on graphene oxide as a catalyst for the oxidation of n-tetradecane, which can yield ketones. lookchem.com Such catalytic systems are being explored for their environmental applications due to their efficiency and potential for recyclability. diva-portal.org

In the broader context of biomass conversion, which is a key area of green chemistry, catalytic processes are employed to transform complex organic molecules into valuable chemicals. mpg.de Although not directly focused on this compound, these studies demonstrate the principles of using catalysts to selectively break and form chemical bonds in organic compounds, which could be applied to the transformation of ketones like this compound in environmental or industrial settings.

Concluding Remarks and Future Research Directions

Current Gaps in Knowledge and Unexplored Research Avenues

A comprehensive review of the existing literature highlights several areas where our understanding of 3-tetradecanone is incomplete. frontiersin.org A significant knowledge gap exists concerning the complete biosynthetic and metabolic pathways of this compound in various organisms. While its presence as a natural product is documented, the specific enzymatic processes and genetic regulation underlying its production and degradation are not fully elucidated. Further research is needed to identify and characterize the enzymes responsible for its formation and breakdown, which could have implications for controlling its levels in agricultural pests or enhancing its production for industrial use.

The full spectrum of its biological activities also warrants deeper investigation. While its role as an attractant for certain nematode species has been observed, its broader ecological functions and interactions with other organisms remain largely unexplored. mdpi.com Investigating its potential as a repellent or attractant for other insect species, its antimicrobial properties, and its effects on plant physiology could open up new avenues for its application in integrated pest management and agriculture. Furthermore, the precise mechanisms of action at the molecular level, including its interaction with olfactory receptors in insects, are not yet fully understood.

From a chemical standpoint, while synthetic routes exist, the development of more sustainable and efficient "green" synthesis methods for this compound is a crucial unexplored avenue. This includes the use of biocatalysis and renewable starting materials to minimize environmental impact.

Emerging Methodologies and Technologies for this compound Research

Advances in analytical and synthetic technologies are poised to revolutionize the study of this compound. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC) will enable more sensitive and accurate detection and quantification of this compound in complex biological and environmental matrices. mdpi.com These techniques are particularly advantageous for elucidating its presence in trace amounts and for metabolomic studies aimed at understanding its biosynthesis and degradation.

The application of sophisticated spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D-NMR) and computational chemistry, will be instrumental in confirming its structure and studying its conformational dynamics and interactions with biological macromolecules.

In the realm of synthesis, emerging technologies like flow chemistry and microwave-assisted synthesis offer the potential for more rapid, efficient, and scalable production of this compound. These methods can lead to higher yields, reduced reaction times, and improved safety profiles compared to traditional batch processes.

Furthermore, the integration of "omics" technologies, including genomics, transcriptomics, and proteomics, will be crucial for identifying the genes and enzymes involved in this compound metabolism. CRISPR-Cas9 and other gene-editing tools can then be employed to validate the function of these genes and potentially engineer organisms for enhanced or reduced production of the compound.

Interdisciplinary Perspectives and Translational Research Potential

The future of this compound research will greatly benefit from interdisciplinary collaboration, bridging chemistry, biology, ecology, and materials science. nih.gov A translational approach is key to harnessing the full potential of this compound. nih.gov For instance, collaboration between chemists and entomologists can lead to the development of novel and species-specific insect lures or repellents for use in sustainable agriculture, reducing reliance on broad-spectrum pesticides. frontiersin.org

The interaction of this compound with other volatile organic compounds in creating specific chemical signatures is another area ripe for interdisciplinary investigation. biorxiv.org Understanding these complex chemical "bouquets" could lead to more effective pest management strategies.

In the field of materials science, the unique properties of this compound could be explored for the development of new functional materials. Its long alkyl chain and ketone functionality might be leveraged in the design of novel polymers, surfactants, or coatings with specific physical and chemical properties.

Moreover, exploring the potential of this compound and its derivatives in fields such as human health, for example, as biomarkers for diseases, presents an exciting frontier. This would require close collaboration between analytical chemists, biochemists, and medical researchers. The journey from fundamental understanding to practical application is often complex, but an interdisciplinary and translational research framework will be essential for unlocking the full potential of this compound for the benefit of science and society. nih.gov

Q & A

How to formulate a high-impact research question on this compound’s role in pheromone mimicry?

- Criteria :

- Complexity : “How do stereoelectronic effects in this compound derivatives influence binding affinity to insect olfactory receptors?”

- Feasibility : Prioritize assays with Drosophila melanogaster ORCO mutants for mechanistic clarity.

- Originality : Link spectral data (e.g., vibrational modes) to behavioral responses via machine learning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.